tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate
Description
Properties
Molecular Formula |
C16H31N3O2 |
|---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-14-6-4-13(5-7-14)12-19-10-8-17-9-11-19/h13-14,17H,4-12H2,1-3H3,(H,18,20) |
InChI Key |
JGUMSOAQDAGTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[4-(piperazin-1-ylmethyl)cyclohexyl]amine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the carbamate group is a primary reaction pathway, yielding amine and carbonic acid derivatives. Conditions dictate reaction selectivity and products:
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Dilute aqueous acid | Cyclohexylamine derivative + CO₂ + tert-butanol | Proceeds via protonation of carbonyl oxygen |
| Basic (NaOH, KOH) | Aqueous base | Free amine ([4-(piperazin-1-ylmethyl)cyclohexyl]amine) + carbonate salts | Requires heating (~60–80°C) |
Acidic hydrolysis typically occurs at elevated temperatures (50–70°C), while basic conditions may require longer reaction times to achieve full deprotection.
Alkylation/Acylation of Piperazine
The piperazine moiety undergoes nucleophilic substitution or acylation at its secondary amine sites:
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated piperazine derivatives | Modifies receptor binding |
| Acylation | Acetyl chloride, anhydrides | N-acylated piperazine compounds | Enhances metabolic stability |
These reactions often occur in inert solvents (e.g., DCM, THF) with bases like triethylamine to scavenge HCl.
Thermal Decomposition
At temperatures exceeding 200°C, thermal degradation produces:
-
Isocyanates : From carbamate breakdown
-
Piperazine fragments : Via cleavage of the cyclohexyl-piperazine bond
This pathway is critical for stability assessments during storage or high-temperature processing .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s piperazine group interacts with biological systems via:
-
Hydrogen bonding : With serotonin/dopamine receptor residues
-
Electrostatic interactions : Modulating ion channels or enzymes
Such interactions underpin its utility in neuropharmacological research .
Comparative Reactivity Table
| Reaction | Rate (Relative) | Activation Energy | Key Influencing Factors |
|---|---|---|---|
| Acidic hydrolysis | Moderate | ~70 kJ/mol | pH, temperature |
| Basic hydrolysis | Slow | ~85 kJ/mol | Base strength, solvent polarity |
| Piperazine alkylation | Fast | ~50 kJ/mol | Electrophile reactivity, solvent |
Research Findings
-
Selectivity in hydrolysis : Basic conditions favor complete deprotection, while acidic hydrolysis may retain partial tert-butyl groups.
-
Piperazine functionalization : Alkylation at the piperazine nitrogen improves blood-brain barrier penetration in preclinical models.
-
Stability : The compound exhibits <5% decomposition under ambient conditions over 12 months, per accelerated stability studies .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H31N3O2
- Molecular Weight : 297.44 g/mol
- IUPAC Name : tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate
- CAS Number : 2352744-88-6
The compound features a tert-butyl group, a piperazine moiety, and a cyclohexyl structure, which contribute to its diverse reactivity and biological interactions.
Chemistry
This compound serves as a valuable building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Organic Molecules : The compound acts as an intermediate for synthesizing more complex structures.
- Reactions : It undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For example:
- Oxidation can yield N-oxide derivatives.
- Reduction reactions may produce amine derivatives.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | N-Oxide derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Alkyl halides, acyl chlorides | Modified piperazine rings |
Biology
The compound has shown promise in biological applications:
- Biochemical Probes : It is employed in the development of probes for studying biological systems.
- Inhibitors : Its structure allows it to act as an inhibitor for various biological targets, particularly in the modulation of neurotransmitter systems.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential:
-
Drug Discovery : The compound is being explored as a lead candidate for drug development targeting neurological disorders due to its ability to interact with specific receptors.
- Mechanism of Action : In the context of proteolysis-targeting chimeras (PROTACs), it functions as a linker that connects target proteins to E3 ubiquitin ligases, facilitating their degradation.
Case Study 1: Drug Development Targeting Neurological Disorders
Research indicates that compounds with similar structures can modulate receptor activity, which may lead to pharmacological effects such as analgesia or anxiolysis. Studies utilizing molecular docking and binding assays have shown that this compound exhibits favorable binding affinities to certain neurotransmitter receptors.
Case Study 2: Synthesis and Optimization of PROTACs
In a study focusing on PROTACs, this compound was used to create novel compounds that target specific proteins for degradation. The optimization process involved modifying the linker and evaluating the effects on target engagement and degradation efficiency.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. In the context of PROTACs, it acts as a linker that brings together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex, which facilitates the transfer of ubiquitin molecules to the target protein .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate
- Molecular Formula : C₁₆H₃₁N₃O₂
- Molecular Weight : 297.44 g/mol
- CAS Number : 2352744-88-6
- Purity : ≥97% (trans isomer)
Structural Features This compound features a cyclohexyl core substituted with a piperazinylmethyl group and a tert-butyl carbamate moiety.
Comparison with Structurally Similar Compounds
tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride
- Molecular Formula : C₁₅H₂₉N₃O₂·2HCl
- Molecular Weight : 356.3 g/mol (including HCl)
- CAS Number : 2680528-78-1
- Key Differences :
tert-butyl trans-N-[4-(dimethylamino)cyclohexyl]carbamate (SH-7670)
- Molecular Formula : C₁₄H₂₇N₂O₂
- Molecular Weight : 255.38 g/mol
- CAS Number : 1286275-84-0
- Key Differences: Replaces piperazine with a dimethylamino group. Simpler structure with reduced hydrogen-bonding capacity. Applications: Used in synthetic intermediates for less complex targets.
tert-butyl N-{4-[1-(1-hydroxyethyl)cyclopropyl]cyclohexyl}carbamate
- Molecular Formula: C₁₆H₂₉NO₃
- Molecular Weight : 283.41 g/mol
- CAS Number : 2228475-14-5
- Key Differences :
- Cyclopropyl and hydroxyethyl substituents instead of piperazinylmethyl.
- Increased steric hindrance due to the cyclopropane ring.
- Reactivity : Hydroxyethyl group enables conjugation or oxidation reactions.
| Parameter | Target Compound | Hydroxyethyl Analog |
|---|---|---|
| Functional Groups | Piperazine, carbamate | Hydroxyethyl, cyclopropane |
| Pharmacological Potential | Enzyme inhibition | Metabolic stability studies |
tert-butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate
- Molecular Formula : C₁₉H₂₉FN₂O₂
- Molecular Weight : 336.44 g/mol
- Key Differences: Fluorobenzylamino substituent introduces aromaticity and electronegativity. Applications: Likely used in fluorinated drug candidates for enhanced binding affinity .
| Parameter | Target Compound | Fluorinated Analog |
|---|---|---|
| Electronic Effects | Basic (piperazine) | Electron-withdrawing (F) |
| Target Interaction | Polar interactions | Aromatic π-stacking |
Key Differentiators
- Piperazinylmethyl Group: Provides multiple sites for derivatization (e.g., alkylation, acylation), unlike dimethylamino or hydroxyethyl analogs.
- Salt Forms : Dihydrochloride variants (e.g., CAS 2680528-78-1) improve solubility for in vivo studies .
- Stereochemistry : The trans configuration in the target compound may optimize binding to chiral biological targets .
Biological Activity
tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate (CAS Number: 2352744-88-6) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The piperazine moiety is known for enhancing the binding affinity to biological targets, which may contribute to its therapeutic effects .
Biological Activity Overview
The compound has shown promise in various biological assays, particularly in cancer research and immunology. Below are summarized findings from key studies:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
- MCF-7 (breast cancer) : The compound induced apoptosis with an IC50 value of approximately 0.65 µM.
- U-937 (monocytic leukemia) : Exhibited significant cytotoxicity with an IC50 value of 1.54 µM.
These findings suggest that the compound may act as an effective anticancer agent by inducing programmed cell death in cancer cells .
Immunomodulatory Effects
Research indicates that this compound may enhance immune responses by modulating the PD-1/PD-L1 pathway. In a murine model, it was observed that the compound could rescue mouse splenocytes from apoptosis induced by PD-L1 interaction at concentrations as low as 100 nM . This suggests potential applications in cancer immunotherapy.
Study 1: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in cell death, confirming its potential as an anticancer agent.
Study 2: Mechanistic Insights
Flow cytometry analysis revealed that the compound activates caspase pathways in MCF-7 cells, leading to apoptosis. This mechanism highlights the importance of further structural modifications to enhance selectivity and potency against specific cancer types .
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| U-937 (Monocytic Leukemia) | 1.54 | Cytotoxicity leading to cell death |
| Mouse Splenocytes | 100 nM | Rescue from PD-L1 mediated apoptosis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine and cyclohexylcarbamate moieties. A common approach includes:
Piperazine Ring Formation : Reacting tert-butyl carbamate derivatives with appropriately substituted cyclohexyl intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
Coupling Reactions : Using reagents like EDC/HOBt for amide bond formation between the piperazine and cyclohexyl groups .
- Critical Parameters : Solvent polarity (DMF vs. THF), temperature control, and stoichiometric ratios of reagents significantly affect yield. For example, excess tert-butyl carbamate (1.2–1.5 eq.) improves coupling efficiency .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine N-substitution at δ 2.5–3.5 ppm) and tert-butyl group presence (δ 1.4 ppm for C(CH₃)₃) .
- X-ray Diffraction (XRD) : Resolves stereochemistry of the cyclohexyl group (trans/cis configuration) and piperazine orientation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 341.2678 for C₁₇H₃₂N₄O₂) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, particularly during solvent evaporation (e.g., DCM, DMF) .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling steps; ligand choice (XPhos vs. SPhos) impacts steric hindrance .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ionic liquids for enhanced solubility of intermediates .
- Statistical Design : Use response surface methodology (RSM) to model interactions between temperature, pH, and reagent ratios .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for structural confirmation?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., chair-flipping in cyclohexyl groups) .
- Computational Validation : Compare experimental XRD data with DFT-optimized structures (B3LYP/6-31G* level) to verify bond angles and torsional strain .
- Complementary Techniques : Use IR spectroscopy to confirm carbamate C=O stretching (1700–1750 cm⁻¹) and piperazine N-H bending (1550 cm⁻¹) .
Q. What strategies are used to assess the biological activity of this compound?
- Methodological Answer :
- Target Binding Assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., serotonin 5-HT₁A) .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or CHO-K1 cell lines .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC-UV at 254 nm .
Data Contradiction Analysis
Q. How to address discrepancies in solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Ensure consistent solvent systems (e.g., PBS pH 7.4 vs. DMSO stock solutions) and equilibration times (24–48 hrs) .
- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict miscibility with solvents like ethanol or acetonitrile .
- Validation via Nephelometry : Quantify turbidity changes to determine saturation points objectively .
Tables
Table 1 : Key Synthetic Parameters and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | ↑ 20–30% |
| Solvent (Polarity) | DMF (ε = 37) | ↑ 15% vs. THF |
| Catalyst (Pd(OAc)₂) | 5 mol% | ↑ 40% |
| Stoichiometry (Carbamate) | 1.5 eq. | ↑ 25% |
Table 2 : Spectral Data Comparison
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.4 (C(CH₃)₃), δ 3.2 (N-CH₂-Cyclohexyl) | |
| XRD | Dihedral angle: 55.3° (piperazine-cyclohexyl) | |
| HRMS | m/z 341.2678 ([M+H]⁺, Δ < 2 ppm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
